molecular formula C16H22N2O3 B6306653 Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 2102409-64-1

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B6306653
CAS No.: 2102409-64-1
M. Wt: 290.36 g/mol
InChI Key: MNAIZRFWAMYJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 2102409-64-1) is a chemical building block belonging to the 1-oxa-4,9-diazaspiro[5.5]undecane class of spirocyclic compounds. This scaffold is of significant interest in medicinal chemistry for constructing novel therapeutics, particularly as a core structure in the development of potent and selective enzyme inhibitors and receptor ligands. Research indicates that derivatives based on this 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors and have shown promise as orally active drug candidates for the treatment of chronic kidney diseases, with one study demonstrating a compound's ability to lower serum creatinine in a rat disease model . Furthermore, this spirocyclic framework has been explored in the design of dual ligands that target the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR). Such compounds have exhibited balanced dual pharmacological profiles, resulting in potent analgesic activity that is comparable to oxycodone but with a potentially improved safety profile, including less constipation . The versatility of the diazaspirocyclic core also extends to kinase inhibitor research, where it serves as a versatile scaffold mimicking ATP, providing a starting point for the development of inhibitors for multiple kinases . With a molecular formula of C16H22N2O3 and a molecular weight of 290.37 g/mol, this carbamate-protected intermediate is a versatile synthon for further chemical exploration . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(20-12-14-4-2-1-3-5-14)18-9-6-16(7-10-18)13-17-8-11-21-16/h1-5,17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAIZRFWAMYJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNCCO2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Spirocyclic Core

The synthesis begins with constructing the 1-oxa-4,9-diazaspiro[5.5]undecane backbone. A representative approach involves:

  • Cyclization of Piperidine Derivatives : Reacting 4-hydroxy-1-phenethylpiperidin-4-yl derivatives with acyl chlorides under basic conditions to form oxazolone intermediates. For example, treatment of 4-hydroxy-1-phenethylpiperidine with 2-chloropropionyl chloride in dichloromethane (DCM) and triethylamine yields a chloroacetamide intermediate.

  • Intramolecular Cyclization : Using potassium tert-butoxide in tetrahydrofuran (THF) at −30°C to induce ring closure, forming the spirocyclic structure. This step achieves yields up to 84% after purification via flash chromatography.

Key Reaction Conditions :

  • Solvent : THF, DCM, or dimethylacetamide (DMA).

  • Base : Potassium tert-butoxide, diisopropylethylamine.

  • Temperature : −78°C to 50°C, depending on the step.

Introduction of the Benzyl Carboxylate Group

The benzyl moiety is introduced via nucleophilic acyl substitution or carbamate formation:

  • Carbamate Formation : Reacting the secondary amine of the spirocyclic intermediate with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate.

  • Purification : Chromatographic separation (SiO₂, dichloromethane/methanol gradient) isolates the target compound with >95% purity.

Example Protocol :

  • Substrate : 9-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (1.0 equiv).

  • Reagent : Benzyl chloroformate (1.2 equiv), NaHCO₃ (2.0 equiv), DCM (0.1 M).

  • Conditions : Stir at room temperature for 12 hours, extract with DCM, wash with brine, and concentrate.

Optimization and Catalytic Strategies

Enantiomeric Resolution

Chiral separation is critical for applications requiring stereochemical purity. Preparative HPLC with chiral stationary phases (e.g., Chiralpak IA) resolves enantiomers using n-heptane/isopropanol mixtures. For instance, (2R)- and (2S)-enantiomers of related spiro compounds are isolated with 97–100% enantiomeric excess (ee).

Solvent and Base Selection

  • Polar Aprotic Solvents : DMA and DMF enhance reaction rates in substitution steps.

  • Weak Bases : Potassium carbonate minimizes side reactions during acylation compared to stronger bases like sodium hydride.

Analytical Validation and Characterization

Spectroscopic Methods

  • ¹H NMR : Characteristic signals include benzyl aromatic protons (δ 7.25–7.45 ppm) and spirocyclic methylene groups (δ 2.40–2.90 ppm).

  • HPLC-MS : Confirms molecular ion peaks ([M]⁺ at m/z 290.36) and purity ≥95%.

Crystallography

Single-crystal X-ray diffraction of analogous compounds validates the spirocyclic geometry and stereochemistry.

Comparative Analysis of Synthetic Routes

StepMethod A (Ref.)Method B (Ref.)
Core Formation Cyclization at −30°CCarbamate coupling
Yield 84%77%
Purification Flash chromatographySilica gel column
Enantiomer Resolution Chiral HPLC (97–100% ee)Not reported

Industrial Scalability and Challenges

Scaling production requires addressing:

  • Cost of Chiral Resolutions : Preparative HPLC is resource-intensive; asymmetric catalysis could reduce costs.

  • Solvent Recovery : Recycling THF and DCM via distillation improves sustainability .

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine in the diazaspiro framework undergoes alkylation under mild conditions. For example:

  • Phenethylation : Treatment with phenethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C yields N-phenethyl derivatives. This modification enhances sigma receptor (σ₁R) binding affinity .

Reaction ComponentConditionsOutcome
Phenethyl bromideK₂CO₃, DMF, 60°C85% yield of N-phenethyl analog
Benzyl chloroformateTriethylamine, THFCarbamate formation (protective group strategy)

This alkylation step is critical for introducing substituents that optimize receptor interactions .

Acylation Reactions

The compound’s amine group reacts with acylating agents to form amides or carbamates:

  • Chloroacetylation : Reaction with chloroacetyl chloride in dichloromethane (DCM) with triethylamine produces chloroacetamide derivatives. These intermediates are used to construct urea-based soluble epoxide hydrolase (sEH) inhibitors .

Acylating AgentSolventCatalystYield
Chloroacetyl chlorideDCMTriethylamine78%
Benzyl chloroformateTHFNone92%

Ring-Opening Reactions

Controlled ring-opening of the spirocyclic structure enables functionalization:

  • Acid Hydrolysis : Treatment with hydrochloric acid (HCl) in ethanol at reflux cleaves the 1-oxa ring, generating linear diamine intermediates. This step is pivotal for synthesizing open-chain analogs with distinct pharmacological profiles .

AcidTemperatureProduct
6M HCl80°CDiamine hydrochloride salt
H₂SO₄70°CPartial decomposition observed

Catalytic Hydrogenation

The benzyl group is selectively removed via hydrogenolysis:

  • Debenzylation : Palladium-on-carbon (Pd/C) catalyzed hydrogenation in methanol under H₂ gas (1 atm) removes the benzyl group, yielding 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylic acid. This step is essential for generating free carboxylic acid derivatives .

CatalystSolventPressureYield
10% Pd/CMeOH1 atm H₂95%
PtO₂EtOAc3 atm H₂88%

Oxidation Reactions

The benzyl moiety undergoes oxidation to produce aromatic aldehydes or ketones:

  • Oxidative Cleavage : Using ruthenium-based catalysts (e.g., RuCl₃) with sodium periodate (NaIO₄) generates benzaldehyde derivatives while preserving the spirocyclic core .

Oxidizing AgentConditionsProduct
RuCl₃/NaIO₄H₂O/CH₃CNBenzaldehyde derivative

Pharmacological Relevance of Derivatives

Derivatives synthesized via these reactions exhibit dual activity:

  • Dual σ₁R/MOR Activity : Phenethyl-substituted analogs (e.g., compound 15au ) show balanced agonism at μ-opioid receptors (MOR) and antagonism at σ₁R, demonstrating potent analgesia with reduced constipation compared to oxycodone .

  • sEH Inhibition : Urea derivatives (e.g., compound 19 ) inhibit soluble epoxide hydrolase, showing efficacy in chronic kidney disease models .

Table 2: Biological Activity of Select Derivatives

Compoundσ₁R IC₅₀ (nM)MOR EC₅₀ (nM)Analgesic Efficacy
15au 12.38.7Comparable to oxycodone
19 6.5N/AsEH inhibition (IC₅₀ = 1.2 nM)

Scientific Research Applications

Medicinal Chemistry

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate has garnered attention for its pharmacological properties. It is structurally related to other spiro compounds that have demonstrated various biological activities, including:

  • Antimicrobial Activity : Research indicates that spiro compounds can exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
  • Anticancer Potential : Some studies suggest that derivatives of diazaspiro compounds may inhibit the growth of cancer cells, offering a pathway for new anticancer therapies.

Case Study: Anticancer Activity

A study investigating the cytotoxic effects of a series of diazaspiro compounds found that certain derivatives showed promising activity against human cancer cell lines. The mechanism involved the induction of apoptosis in cancer cells, highlighting the potential of this compound as a lead compound for further development in oncology.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique spiro structure allows chemists to explore novel synthetic pathways and develop new chemical entities.

Synthetic Pathways

The synthesis of this compound can involve:

  • Cyclization Reactions : Utilizing various cyclization techniques to form the spiro structure.
  • Functional Group Modifications : Altering functional groups on the benzyl moiety to enhance reactivity or selectivity in subsequent reactions.

Material Science

The compound also finds applications in material science, particularly in the development of polymeric materials and coatings. Its unique chemical structure can impart specific properties to materials, such as increased durability or resistance to environmental factors.

Applications in Coatings

Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for protective coatings in various industrial applications.

Mechanism of Action

The mechanism of action of Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for research and development .

Biological Activity

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in various physiological processes and disease states.

  • IUPAC Name : this compound
  • CAS Number : 1097920-70-1
  • Molecular Formula : C₁₆H₂₂N₂O₃
  • Molecular Weight : 290.36 g/mol

Table 1: Chemical Characteristics

PropertyValue
IUPAC NameThis compound
CAS Number1097920-70-1
Molecular FormulaC₁₆H₂₂N₂O₃
Molecular Weight290.36 g/mol

Research indicates that this compound acts as a potent inhibitor of sEH, which is involved in the metabolism of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). This inhibition can lead to increased levels of EETs, which are known to have vasodilatory and anti-inflammatory effects.

Inhibition Studies

A study highlighted the effectiveness of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, including this compound, as sEH inhibitors. These compounds demonstrated significant activity in lowering serum creatinine levels in rat models of chronic kidney disease when administered orally at doses of 30 mg/kg .

Case Studies

  • Chronic Kidney Disease Model :
    • Objective : Evaluate the efficacy of benzyl 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as sEH inhibitors.
    • Results : The compound exhibited substantial reductions in serum creatinine levels, indicating improved kidney function in subjects with anti-glomerular basement membrane glomerulonephritis.
  • Inflammation and Pain Models :
    • Compounds with similar structures have been shown to modulate inflammatory pathways and exhibit analgesic properties, suggesting potential applications in treating inflammatory diseases and pain management.

Safety and Toxicology

While this compound has shown promising biological activity, safety profiles must be established through rigorous toxicological assessments. Preliminary data suggest that related compounds may exhibit moderate toxicity; thus, further studies are essential to ascertain safety margins for therapeutic use.

Q & A

Basic: What are the key synthetic methodologies for preparing benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate?

The compound is synthesized via a multi-step approach:

  • Step 1 : Nucleophilic aromatic substitution between ethyl 2-chloropyrimidine-5-carboxylate and tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate under alkaline conditions to yield intermediate A .
  • Step 2 : Deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane to generate intermediate B .
  • Step 3 : Reductive amination of intermediate B with substituted aldehydes/ketones to form intermediates C01–C38 .
  • Step 4 : Hydrolysis of the ethyl ester followed by condensation with hydroxylamine derivatives to produce hydroxamic acid intermediates .
  • Step 5 : Final deprotection to obtain target compounds. This method emphasizes regioselectivity and purification via column chromatography .

Basic: How is conformational restriction employed to enhance bioactivity in HDAC inhibitor design?

The spirocyclic core of the compound introduces rigidity, which restricts conformational flexibility and improves binding to histone deacetylase (HDAC) enzymes. This strategy was validated in antimalarial studies, where replacing a flexible 4-aminomethylpiperidine linker with the 1-oxa-4,9-diazaspiro[5.5]undecane moiety increased target affinity by 10-fold while reducing toxicity .

Advanced: What structural modifications optimize antimalarial activity while minimizing off-target effects?

  • Substituent Effects :
    • Halogens (Cl, F) at the 4-position improve PfHDAC inhibition but do not reduce hERG channel binding, limiting cardiac toxicity mitigation .
    • Trifluoromethyl groups enhance steric bulk, increasing selectivity for Plasmodium HDACs over human isoforms .
    • Pyridyl systems at the 9-position improve solubility and metabolic stability, critical for in vivo efficacy .
  • Methodology : Systematic SAR studies combined with in vitro enzyme assays (IC₅₀ values) and cytotoxicity profiling in mammalian cell lines .

Advanced: How is selectivity against hERG inhibition assessed in derivative optimization?

  • In vitro assays : Patch-clamp electrophysiology on hERG-transfected HEK293 cells to measure IC₅₀ values .
  • Computational modeling : Docking studies using hERG homology models to predict binding interactions of substituents like ortho-halogens .
  • Contradiction resolution : While halogenation improves target affinity, it does not address hERG inhibition, necessitating alternative strategies like pyridyl substitutions .

Advanced: How is the compound leveraged in multi-target ligand design for pain management?

  • Dual μ-opioid receptor (MOR) agonism and σ1 receptor antagonism : Derivatives with 4-aryl substitutions exhibit synergistic analgesia by modulating nociceptive and neuropathic pain pathways .
  • Methodology :
    • Radioligand binding assays (Ki values for MOR/σ1).
    • In vivo models (e.g., tail-flick test, chronic constriction injury) to validate efficacy .

Data Contradiction: How do researchers reconcile conflicting results on halogen substituent effects?

  • Case Study : Ortho-chloro substituents improve PfHDAC inhibition but fail to reduce hERG binding.
  • Resolution : Comparative molecular dynamics simulations reveal distinct binding poses in PfHDAC vs. hERG, highlighting the need for hybrid pharmacophore models .

Analytical Characterization: What techniques ensure structural fidelity of derivatives?

  • Stereochemical analysis : Chiral HPLC to confirm enantiopurity .
  • Functional group verification :
    • IR spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups .
    • NMR : δ 4.2–4.5 ppm (methylene protons of the spiro system) and δ 7.3–7.5 ppm (benzyl aromatic protons) .

Pharmacological Evaluation: What models assess antihypertensive activity?

  • In vivo : Spontaneously hypertensive rats (SHR) for blood pressure monitoring .
  • Mechanistic studies : Radioligand displacement assays (α1-adrenoceptor binding) and isolated aortic ring contractions to confirm peripheral blockade .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.